1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine derivatives with appropriate hydroxypropylating agents. One common method is the Claisen-Schmidt condensation reaction, which is carried out in a basic medium . This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the prop-2-en-1-yl group can be reduced to form a saturated alkyl chain.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated alkyl derivative.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropyl group can form hydrogen bonds with active sites, while the pyrimidine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
1-{2-Hydroxy-3,4,6-trimethoxyphenyl}-3-(thiophen-2-yl)prop-2-en-1-one: A heterocyclic chalcone with similar structural features.
2-Hydroxy-4-methoxyphenyl derivatives: Compounds with similar hydroxy and methoxy substituents.
Uniqueness
1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of a pyrimidine ring with a hydroxypropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
91532-44-4 |
---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-(2-hydroxy-3-prop-2-enoxypropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O4/c1-2-5-16-7-8(13)6-12-4-3-9(14)11-10(12)15/h2-4,8,13H,1,5-7H2,(H,11,14,15) |
InChI Key |
UXHQWEXPGYHHRV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(CN1C=CC(=O)NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.